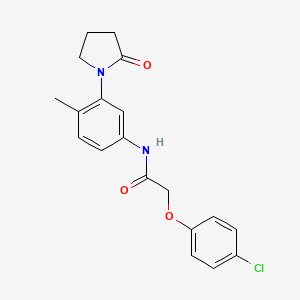
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as CP94, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body. In
作用机制
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as an agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes. The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is still being studied, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have effects on various physiological processes, including pain perception, appetite regulation, and memory formation.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and study its effects on various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.
未来方向
There are many future directions for research on 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific physiological processes without causing off-target effects. Another area of interest is the study of the effects of CB1 receptor activation on various disease states, including chronic pain, obesity, and neurodegenerative diseases. Overall, 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a valuable tool for studying the endocannabinoid system and its effects on various physiological processes.
合成方法
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been extensively used in scientific research as a tool to study the endocannabinoid system. It has been found to be a potent and selective agonist for the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been used to study the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and memory formation.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBQSCUGWHTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

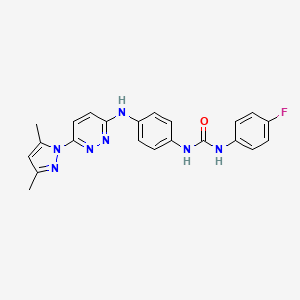
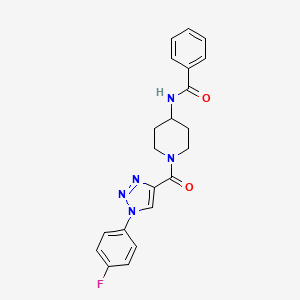
![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2901488.png)


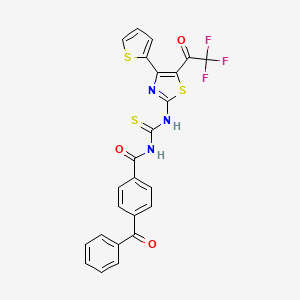

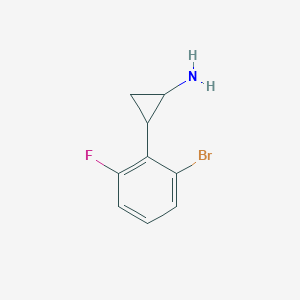
![N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2901498.png)
![3-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)quinazolin-4(3H)-one](/img/structure/B2901500.png)
![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)
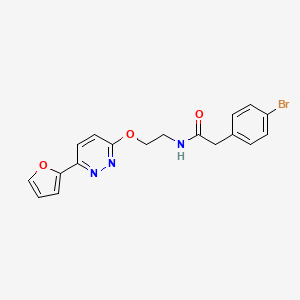
![2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2901504.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2901507.png)